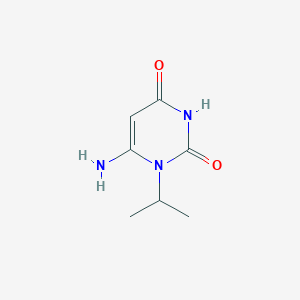

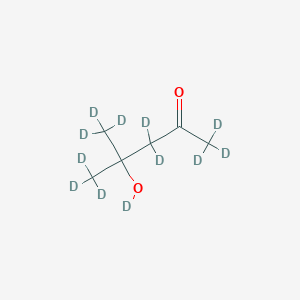

![molecular formula C12H18N2O3 B048303 2-[4-(Boc-amino)-3-pyridyl]ethanol CAS No. 219834-80-7](/img/structure/B48303.png)

2-[4-(Boc-amino)-3-pyridyl]ethanol

Vue d'ensemble

Description

“2-[4-(Boc-amino)-3-pyridyl]ethanol”, also known as “tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate”, is a chemical compound that belongs to the family of amino acids . It is used widely in many fields of research and industry .

Synthesis Analysis

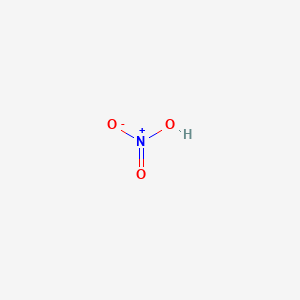

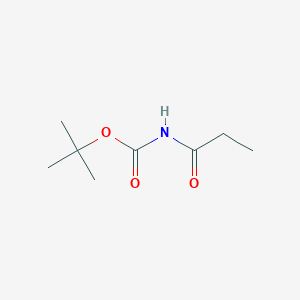

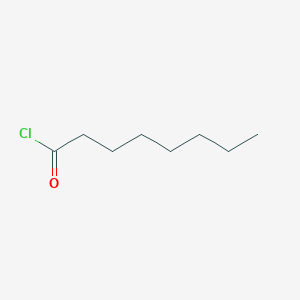

The formation of Boc-protected amines and amino acids, such as “2-[4-(Boc-amino)-3-pyridyl]ethanol”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Molecular Structure Analysis

The molecular weight of “2-[4-(Boc-amino)-3-pyridyl]ethanol” is 238.29 . Its IUPAC name is “tert-butyl (3-(2-hydroxyethyl)pyridin-4(1H)-ylidene)carbamate” and its InChI code is "1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16)" .

Chemical Reactions Analysis

The Boc group in “2-[4-(Boc-amino)-3-pyridyl]ethanol” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Phosphatidyl Ethanolamines

Phosphatidyl ethanolamines: are a class of phospholipids found in biological membranes. The compound can be used as a difunctional reagent in their synthesis, which is crucial for studying membrane dynamics and functions .

Protection of Amines

In synthetic chemistry, protecting groups like the Boc group are essential for preventing reactions at specific sites during complex chemical syntheses. This compound is particularly useful for the N-Boc protection of amines, which is a critical step in the synthesis of various biologically active compounds .

Suzuki Reaction

The Suzuki reaction is a cross-coupling method used to generate carbon-carbon bonds. “2-[4-(Boc-amino)-3-pyridyl]ethanol” serves as a reagent in this reaction, which is fundamental in the creation of complex organic molecules .

Nuclear Redox Imaging

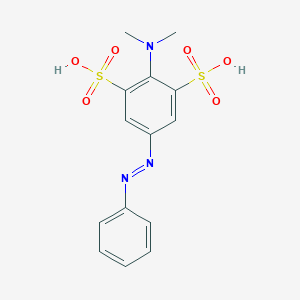

This compound has been employed as a reagent in the development of novel bisbenzimide-nitroxides for nuclear redox imaging in living cells. This application is significant for understanding cellular processes and oxidative stress .

Anionic Polymerization

The tert-butyloxycarbonyl (Boc) group on the compound activates aziridines for anionic-ring-opening polymerizations (AROP) . This process is used to synthesize polymers like polyethyleneimine, which have applications in gene transfection, metal chelation, and CO2 capture .

Synthesis of Functionalized Pyrroles

Functionalized pyrroles, which are important in pharmaceuticals and materials science, can be synthesized using this compound. It is used particularly for introducing ester or ketone groups at specific positions in the pyrrole ring .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are often synthesized for use as building blocks in peptide synthesis. Peptides are chains of amino acids and play crucial roles in biological processes.

Mode of Action

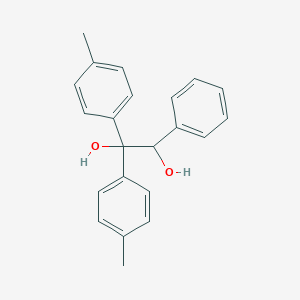

The compound contains a pyridine ring substituted with an ethanol chain at the second position and a Boc-amino group (tert-Butyloxycarbonyl protected amino group) at the fourth position. The Boc group protects the amino group, allowing for selective attachment during peptide chain assembly and subsequent deprotection to reveal the free amino functionality.

Biochemical Pathways

Given its potential application as a protected amino acid derivative for incorporating a 3-pyridyl moiety into peptides, it can be inferred that it may influence protein synthesis and function.

Result of Action

Given its potential role in peptide synthesis, it can be inferred that it may have an impact on protein structure and function.

Propriétés

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGIWDGEHZZRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Boc-amino)-3-pyridyl]ethanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)

![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)